molecular formula C8H6F5N B13335155 (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13335155
M. Wt: 211.13 g/mol
InChI Key: QVRSFXPZNGMKBX-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine is an aromatic amine compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,5-difluoro-4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with substituted fluorine or trifluoromethyl groups.

Scientific Research Applications

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine finds applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

    (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (4-(Trifluoromethyl)phenyl)methanamine: Lacks the additional fluorine atoms present in (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine.

Uniqueness:

    Fluorine Atoms: The presence of two fluorine atoms enhances the compound’s reactivity and potential for unique chemical transformations.

    Trifluoromethyl Group: The trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it valuable in drug design and material science.

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H6F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2

InChI Key

QVRSFXPZNGMKBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)CN

Origin of Product

United States

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